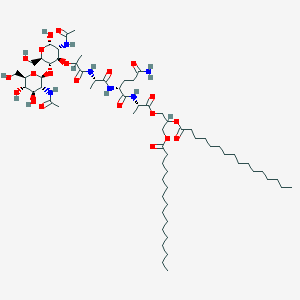

![molecular formula C8H9N3 B141510 1-Methyl-1H-benzo[d]imidazol-4-amine CAS No. 155242-98-1](/img/structure/B141510.png)

1-Methyl-1H-benzo[d]imidazol-4-amine

Vue d'ensemble

Description

1-Methyl-1H-benzo[d]imidazol-4-amine is a derivative of the benzimidazole class, which is a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is of significant interest due to its potential applications in organic and medicinal chemistry, as it can serve as a building block for various pharmacologically active molecules.

Synthesis Analysis

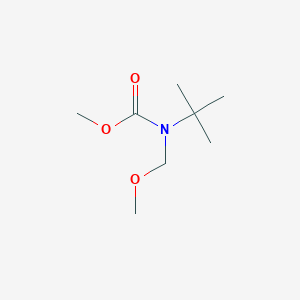

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, a three-component cascade reaction has been developed to synthesize benzo[g]imidazo[1,2-a]quinolinedione derivatives, which are structurally related to 1-Methyl-1H-benzo[d]imidazol-4-amine, from heterocyclic ketene aminals, aldehydes, and 2-hydroxy-1,4-naphthoquinone under solvent-free conditions . Another method involves a DBU-promoted deaminative thiolation reaction of 1H-benzo[d]imidazol-2-amines at room temperature, which could potentially be adapted for the synthesis of 1-Methyl-1H-benzo[d]imidazol-4-amine .

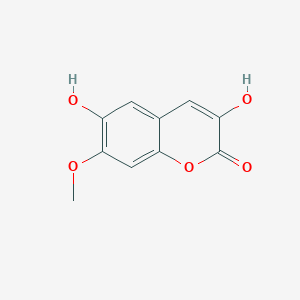

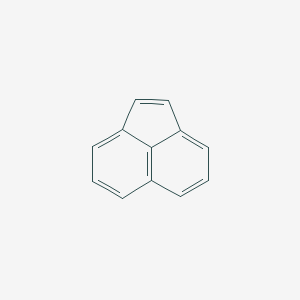

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied. For example, the structure of a related compound, N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine, shows that the benzimidazole ring system is planar and forms a dihedral angle with the phenyl ring, which is stabilized by an N–H···N hydrogen bond . Similarly, the structure of 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole reveals a planar, conjugated, and aromatic imidazol-4-yl-triazole system, with hydrogen bonding playing a crucial role in the crystal structure .

Chemical Reactions Analysis

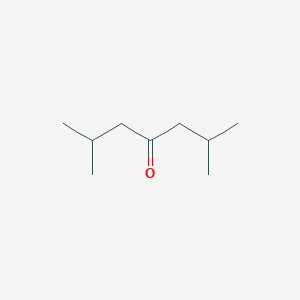

Benzimidazole derivatives can undergo various chemical reactions. The synthesis of 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines involves the cyclocondensation of 2-acetyl benzimidiazoles with thiourea, demonstrating the reactivity of the benzimidazole moiety towards the formation of thiazole rings . Additionally, benzo[d]imidazole-derived primary amines have been used in asymmetric aldol reactions, indicating their utility as organocatalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the planarity and aromaticity of the benzimidazole ring system can affect the compound's solubility and reactivity. The antioxidant properties of some benzimidazole derivatives have been evaluated, with certain compounds showing good scavenging activity of DPPH radicals . Moreover, the antimicrobial activity of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines against various bacterial and fungal strains has been documented, highlighting the biological relevance of these compounds .

Applications De Recherche Scientifique

Certainly! Let’s delve into the scientific research applications of 1-Methyl-1H-benzo[d]imidazol-4-amine . This compound, with the chemical formula C8H9N3, has a molecular weight of 147.18 g/mol. It is also known as 1-methyl-1H-benzimidazol-4-amine and has the CAS number 155242-98-1 . Here are six unique applications:

-

Antimicrobial Activity

-

Imidazole Synthesis

- Summary : Imidazoles are essential heterocyclic compounds used in various applications. Researchers have made significant advances in the regiocontrolled synthesis of substituted imidazoles. These compounds serve as building blocks for functional molecules in drug discovery, materials science, and more .

-

Therapeutic Potential

Safety And Hazards

Orientations Futures

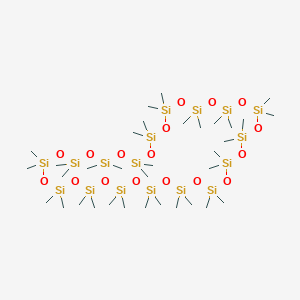

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Propriétés

IUPAC Name |

1-methylbenzimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGUPDYARSYEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363572 | |

| Record name | 4-AMINO-1-METHYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-benzo[d]imidazol-4-amine | |

CAS RN |

155242-98-1 | |

| Record name | 4-AMINO-1-METHYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

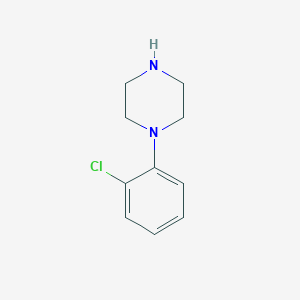

![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)